molecular formula C7H8N2O2 B3047433 1-(2-Methoxypyrimidin-4-yl)ethanone CAS No. 1393547-32-4

1-(2-Methoxypyrimidin-4-yl)ethanone

Cat. No. B3047433
CAS RN: 1393547-32-4
M. Wt: 152.15
InChI Key: ZIHUTIHCBGJDDU-UHFFFAOYSA-N
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Description

“1-(2-Methoxypyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C7H8N2O2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 . This indicates that the compound has a methoxy group (-OCH3) and a pyrimidine ring attached to an ethanone group.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 152.15 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Chemical Synthesis Techniques : Moskvina et al. (2015) developed a method for the preparation of various ethanone derivatives, demonstrating the versatility of ethanone compounds in synthesizing heterocyclic compounds like isoflavone and 2-aminopyrimidine (Moskvina, Shilin, & Khilya, 2015).
  • Novel Compound Creation : Sherekar et al. (2022) synthesized new compounds from ethanone derivatives, highlighting the potential for creating unique molecules with antimicrobial properties (Sherekar, Padole, & Kakade, 2022).

Biological and Pharmaceutical Research

Material Science and Photophysical Studies

  • Solid-State Fluorescence Tuning : Dong et al. (2012) explored the impact of molecular arrangement on solid-state fluorescence properties, using ethanone derivatives to manipulate fluorophore stacking modes and electronic interactions (Dong, Wang, Xu, Feng, & Wang, 2012).

Crystallography and Structural Analysis

Mechanism of Action

The mechanism of action of “1-(2-Methoxypyrimidin-4-yl)ethanone” is not specified in the resources I found. Its use in pharmaceutical testing suggests it may have biological activity .

Safety and Hazards

The compound is associated with some hazards, as indicated by the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methoxypyrimidin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHUTIHCBGJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858639
Record name 1-(2-Methoxypyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393547-32-4
Record name 1-(2-Methoxypyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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